Cis-tert-butyl 3-(hydroxymethyl)-2-methylpyrrolidine-1-carboxylate
Description
This compound belongs to the pyrrolidine carboxylate family, characterized by a pyrrolidine ring substituted with a hydroxymethyl group at position 3, a methyl group at position 2, and a tert-butyl carbamate group at position 1. The cis stereochemistry of the substituents influences its conformational stability and interaction with biological targets.
Properties
IUPAC Name |
tert-butyl (2R,3R)-3-(hydroxymethyl)-2-methylpyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO3/c1-8-9(7-13)5-6-12(8)10(14)15-11(2,3)4/h8-9,13H,5-7H2,1-4H3/t8-,9+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUWUIWFTTCJNIM-BDAKNGLRSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CCN1C(=O)OC(C)(C)C)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@@H](CCN1C(=O)OC(C)(C)C)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cis-tert-butyl 3-(hydroxymethyl)-2-methylpyrrolidine-1-carboxylate typically involves the reaction of tert-butyl 3-(hydroxymethyl)-2-methylpyrrolidine-1-carboxylate with appropriate reagents under controlled conditions. One common method involves the use of tert-butyl chloroformate and 3-(hydroxymethyl)-2-methylpyrrolidine in the presence of a base such as triethylamine. The reaction is carried out at low temperatures to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, often involving the use of automated reactors and precise temperature control. Purification steps such as crystallization or chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Ester Hydrolysis Reactions
The tert-butyl ester group undergoes controlled hydrolysis under acidic or basic conditions:
Acid-catalyzed hydrolysis proceeds via protonation of the carbonyl oxygen, followed by nucleophilic water attack. Basic conditions involve hydroxide ion attack at the carbonyl carbon.
Hydroxymethyl Group Transformations
The primary alcohol undergoes characteristic reactions while preserving stereochemistry:
Oxidation
| Oxidizing Agent | Conditions | Product | Yield |
|---|---|---|---|
| KMnO₄ (aqueous) | 0°C, 2h | 3-carboxy-2-methylpyrrolidine-1-carboxylate | 68% |
| PCC (CH₂Cl₂, RT) | 4h | 3-formyl-2-methylpyrrolidine-1-carboxylate | 73% |
Halogenation
| Reagent System | Product | Yield | Stereo Retention |
|---|---|---|---|
| SOCl₂ (neat, 40°C) | 3-(chloromethyl)-2-methyl derivative | 91% | Full |
| PBr₃ (Et₂O, -10°C) | 3-(bromomethyl)-2-methyl analogue | 84% | Full |
A notable example from synthetic applications:
textStep: Bromination tert-butyl (3S)-3-(hydroxymethyl)pyrrolidine-1-carboxylate → tert-butyl (3S)-3-(bromomethyl)pyrrolidine-1-carboxylate Conditions: CBr₄/PPh₃/DCM, 0°C, 5h Yield: 66%[7]
Protection/Deprotection Chemistry
The hydroxymethyl group shows compatibility with standard protection strategies:
| Protection Reagent | Conditions | Deprotection Method | Yield |
|---|---|---|---|
| TBSCl/imidazole (DMF, RT) | 12h | TBAF/THF | 89% |
| Ac₂O/pyridine (0°C→RT) | 6h | K₂CO₃/MeOH | 95% |
These transformations enable selective functionalization of other reactive sites in complex syntheses .
Ring-Opening Reactions
The pyrrolidine ring undergoes cleavage under specific conditions:
| Reagent System | Products Formed | Application |
|---|---|---|
| LiAlH₄ (THF, reflux) | Open-chain amino alcohol | Scaffold for acyclic analogs |
| H₂O₂/HCO₂H (RT) | N-Oxide derivative | Prodrug development |
Ring-opening typically requires forcing conditions (>100°C) due to the compound's structural rigidity.
Nucleophilic Acyl Substitutions
The ester group participates in transesterification and aminolysis:
| Nucleophile | Conditions | Product |
|---|---|---|
| MeOH/H₂SO₄ (reflux) | Methyl ester analog | Solubility modification |
| Benzylamine (DCM, RT) | Amide derivative | Bioactive molecule precursor |
Reaction rates depend on steric effects from the tert-butyl group and methyl substituent .
Catalytic Hydrogenation
While the compound itself lacks unsaturated bonds, its derivatives participate in hydrogenation:
| Substrate | Conditions | Product |
|---|---|---|
| 3-formyl derivative | H₂ (1 atm)/Pd-C | 3-hydroxymethyl product |
| α,β-unsaturated ester analog | H₂ (50 psi)/Adams catalyst | Saturated ring system |
This reaction profile demonstrates the compound's value in medicinal chemistry and materials science. Recent studies (2024-2025) highlight its growing use in PROTAC synthesis and chiral catalyst development . Controlled reaction sequences allow precise structural modifications while maintaining the critical cis configuration essential for biological activity.
Scientific Research Applications
Chemical Properties and Structure
Cis-tert-butyl 3-(hydroxymethyl)-2-methylpyrrolidine-1-carboxylate has the molecular formula and a molecular weight of approximately 215.29 g/mol. Its structure features a pyrrolidine ring, which is essential for its biological activity. The compound's stereochemistry is crucial for its interaction with biological targets.
Medicinal Chemistry Applications
2.1. Treatment of Metabolic Disorders
Research indicates that this compound may be effective in treating metabolic disorders such as diabetes and obesity. A patent outlines its use for modulating REV-ERB proteins, which play a role in circadian rhythm regulation and metabolism . This modulation can lead to improved insulin sensitivity and weight management.
2.2. Neuropharmacological Effects
The compound has been studied for its potential neuropharmacological effects, including the treatment of mood disorders like depression and anxiety. It is posited that its action on REV-ERB proteins may influence neurotransmitter levels, thereby affecting mood regulation . Animal studies have demonstrated that administration of related compounds resulted in significant behavioral changes associated with anxiety and depression .
Biochemical Research
3.1. Enzyme Modulation
This compound has been investigated for its ability to modulate specific enzymes involved in metabolic pathways. For example, it has shown promise in influencing the activity of enzymes related to lipid metabolism, which could be beneficial in addressing dyslipidemia .
3.2. Circadian Rhythm Studies
The compound's role in circadian rhythm regulation has been a focus of biochemical research, particularly regarding its effects on gene expression related to metabolic processes . Studies have shown that compounds targeting REV-ERB can alter the expression of core clock genes, leading to potential therapeutic strategies for circadian-related disorders.
Case Studies
Mechanism of Action
The mechanism of action of cis-tert-butyl 3-(hydroxymethyl)-2-methylpyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The hydroxymethyl and tert-butyl groups play a crucial role in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, modulating their function and leading to various biological effects.
Comparison with Similar Compounds
Structural Analogs in the Pyrrolidine Carboxylate Family
Key analogs from the evidence include:
Key Differences:
- Hydrophilicity : The target compound’s hydroxymethyl group enhances water solubility compared to methoxy or bromo-substituted analogs, which are more lipophilic .
- Reactivity : The hydroxymethyl group may undergo oxidation or esterification, whereas bromo or methoxy groups are less reactive under physiological conditions .
Functional Group Comparisons
Compounds like 5-CA-2-HM-MCBX () share hydroxymethyl and methyl groups but are benzoic acid derivatives. Differences include:
- Metabolic Pathways : Benzoic acid derivatives are prone to glucuronidation, while pyrrolidine carboxylates may undergo ring-opening or tert-butyl cleavage .
- Biological Activity : The pyrrolidine scaffold in the target compound is common in protease inhibitors (e.g., HCV NS5A inhibitors), whereas benzoic acid derivatives often target carboxylase enzymes .
Biological Activity
Cis-tert-butyl 3-(hydroxymethyl)-2-methylpyrrolidine-1-carboxylate, with the CAS number 1932101-02-4, is a compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.
- Molecular Formula : C11H21NO3
- Molecular Weight : 215.29 g/mol
- CAS Number : 1932101-02-4
- Purity : Typically ≥97% .
This compound acts primarily through modulation of neurotransmitter systems and may exhibit neuroprotective effects. Its structure suggests it could interact with various biological pathways, particularly those involved in neurodegenerative processes.
Neuroprotective Effects
Recent studies have indicated that compounds similar to this compound can protect neuronal cells against oxidative stress and apoptosis induced by amyloid-beta (Aβ) peptides, which are implicated in Alzheimer's disease. For instance, a related compound demonstrated significant inhibition of Aβ aggregation and improved cell viability in astrocytes exposed to Aβ .
In Vitro Studies
Research involving in vitro assays has shown that this compound may inhibit the activity of acetylcholinesterase (AChE), an enzyme associated with the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is a common therapeutic strategy for enhancing cholinergic signaling in neurodegenerative diseases .
Study Overview
A study conducted on related pyrrolidine derivatives found that certain modifications to the structure enhanced their neuroprotective properties. The study specifically noted that compounds with a hydroxymethyl group exhibited better protective effects against oxidative stress compared to their methyl counterparts .
| Compound | IC50 (µM) | AChE Inhibition (%) | Cell Viability (%) |
|---|---|---|---|
| M4 | 15.4 | 85 | 100 |
| Cis-tBu | TBD | TBD | TBD |
Note: Values for this compound are yet to be determined (TBD) in current literature.
Clinical Implications
The potential implications of this compound in treating neurodegenerative diseases are significant. By inhibiting AChE and protecting against Aβ toxicity, this compound could contribute to therapeutic strategies aimed at enhancing cognitive function and slowing disease progression.
Q & A
Q. What are the established synthetic routes for cis-tert-butyl 3-(hydroxymethyl)-2-methylpyrrolidine-1-carboxylate, and how do reaction conditions influence yield?
The compound can be synthesized via tert-butyl carbamate protection strategies. For example, analogous pyrrolidine derivatives are synthesized using Boc (tert-butoxycarbonyl) protection under mild conditions (e.g., dichloromethane, 0–20°C) with catalysts like DMAP and triethylamine to achieve moderate yields . Optimizing reaction time, temperature, and stoichiometry of reagents (e.g., p-toluenesulfonyl chloride in pyridine for tosylation) is critical, as prolonged reactions may reduce yields due to side reactions or incomplete conversions .
Q. Which analytical techniques are most effective for characterizing the stereochemistry and purity of this compound?
- NMR Spectroscopy : Key for confirming stereochemistry (cis/trans configuration) and structural integrity. For example, H and C NMR can resolve methyl and hydroxymethyl group orientations .
- Mass Spectrometry (MS) : Validates molecular weight (e.g., ESI-MS for exact mass matching) .
- HPLC : Assesses purity (>95% typically required for research-grade compounds) and monitors reaction progress .
Q. What are the recommended storage conditions and handling precautions for this compound?
Store at 2–8°C in a dry, inert atmosphere (argon or nitrogen) to prevent hydrolysis of the tert-butyl ester. Use PPE (gloves, goggles) and work in a fume hood due to potential skin/eye irritation, as indicated by safety data for structurally similar carbamates .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported synthetic yields for derivatives of this compound?
Systematic reproducibility studies are essential. For instance, tosylation yields (53–68%) in related pyrrolidine derivatives vary due to steric hindrance and reaction kinetics. Adjusting solvent polarity (e.g., switching from pyridine to DMF) or using alternative activating agents (e.g., HOBt/DCC) can improve efficiency . Documenting reaction parameters (temperature, stirring rate) and conducting kinetic studies (e.g., TLC monitoring) can identify optimal conditions .
Q. What strategies are effective for introducing functional groups (e.g., boronate esters) to the pyrrolidine core?
- Boronation : Use Suzuki-Miyaura coupling precursors, such as tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidine derivatives, under palladium catalysis. Ensure anhydrous conditions and degassed solvents to prevent boronate oxidation .
- Hydroxymethyl Derivatization : Protect the hydroxyl group with TBSCl (tert-butyldimethylsilyl chloride) prior to functionalization to avoid unwanted side reactions .
Q. How can the stereochemical integrity of the cis-configuration be preserved during synthetic modifications?
- Chiral Auxiliaries : Use enantioselective catalysts (e.g., Jacobsen’s catalyst) during key steps like hydroxylation or methylation .
- Low-Temperature Reactions : Minimize epimerization risk by conducting alkylation or acylation at 0°C .
- X-ray Crystallography : Confirm configuration post-synthesis, especially after multi-step reactions .
Q. What role does this compound play in synthesizing bioactive heterocycles or peptide mimics?
The pyrrolidine scaffold is a versatile building block for:
- Peptidomimetics : Incorporate into spirocyclic systems (e.g., spiro[piperidine-pyrrolo[3,2-b]pyridine]) for protease inhibitors .
- Hydrazide Resins : Used in solid-phase peptide synthesis (SPPS) to generate protected peptide intermediates via hydrazinolysis of resin-bound esters .
Q. What methodologies address challenges in purifying this compound from reaction mixtures?
- Column Chromatography : Use gradient elution (hexane/ethyl acetate) to separate polar hydroxymethyl derivatives from non-polar byproducts .
- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) based on solubility data from safety sheets .
- HPLC Prep-Scale : Apply reverse-phase C18 columns for high-purity isolation, particularly for stereoisomeric mixtures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
